
A Comprehensive Technical Guide to 4-
Morpholin-4-yl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
4-Morpholin-4-yl-4-oxo-butyric

acid

Cat. No.: B1330129 Get Quote

An in-depth examination of the nomenclature, synthesis, properties, and applications of a

versatile bifunctional molecule for chemical and pharmaceutical research.

Introduction
4-Morpholin-4-yl-4-oxobutanoic acid is a bifunctional organic compound featuring both a

terminal carboxylic acid and a tertiary amide integrated within a morpholine ring. This unique

structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the

fields of medicinal chemistry and materials science. Its importance lies in its ability to act as a

molecular bridge or linker, enabling the covalent connection of different chemical moieties. The

presence of a free carboxylic acid handle allows for further derivatization, such as esterification

or amidation, while the morpholine group can influence solubility, pharmacokinetic properties,

and conformational rigidity. This guide provides a detailed technical overview for researchers

and drug development professionals, covering its nomenclature, a robust synthesis protocol

with mechanistic insights, physicochemical properties, and potential applications.

Nomenclature, Structure, and Key Identifiers
A precise understanding of a compound's identity is foundational to all scientific inquiry. This

section delineates the formal nomenclature, visual structure, and standard chemical identifiers

for the topic compound.
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The systematic name for this compound as defined by the International Union of Pure and

Applied Chemistry (IUPAC) is 4-morpholin-4-yl-4-oxobutanoic acid.[1] It is also commonly

known by several synonyms, which may be encountered in chemical supplier catalogs and

literature.

Common Synonyms:

4-Morpholin-4-yl-4-oxo-butyric acid[1][2]

4-(4-morpholinyl)-4-oxobutanoic acid[1][3]

4-Morpholino-4-oxobutanoic acid[1][3]

3-Morpholinocarbonylpropionic acid[1]

Chemical Structure
The molecular structure consists of a four-carbon butanoic acid chain. The carbon atom at

position 4 is part of an amide functional group where the nitrogen is a member of the

morpholine heterocycle.

Caption: 2D Structure of 4-morpholin-4-yl-4-oxobutanoic acid.

Key Chemical Identifiers
Quantitative data and identifiers are summarized below for quick reference.

Identifier Value Source

CAS Number 67900-19-0 [2][3]

Molecular Formula C₈H₁₃NO₄ [1][2]

Molecular Weight 187.19 g/mol [1][2]

PubChem CID 225378 [1]

Canonical SMILES C1COCCN1C(=O)CCC(=O)O [1]

InChIKey
OJFWUNYQLGJYEO-

UHFFFAOYSA-N
[1]
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Physicochemical Properties
The predicted physicochemical properties of a compound are crucial for designing

experimental conditions, particularly for applications in drug development and materials

science.

Property Value
Interpretation &
Significance

XLogP3-AA -1.2

The negative value indicates a

high degree of hydrophilicity,

suggesting good solubility in

polar solvents like water.

Hydrogen Bond Donor Count 1

The single carboxylic acid

proton can act as a hydrogen

bond donor, influencing crystal

packing and interactions with

biological targets.

Hydrogen Bond Acceptor

Count
4

The four oxygen atoms (two

carbonyl, one ether, one

hydroxyl) can act as hydrogen

bond acceptors, further

contributing to aqueous

solubility.

Rotatable Bond Count 3

The molecule possesses

moderate conformational

flexibility around the C-C and

C-N single bonds of the side

chain.

Topological Polar Surface Area 66.8 Å²

This value suggests the

molecule may have good oral

bioavailability characteristics

according to Lipinski's Rule of

Five.
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Data sourced from PubChem CID 225378.[1]

Synthesis and Mechanism
The most efficient and common synthesis of 4-morpholin-4-yl-4-oxobutanoic acid is achieved

through the ring-opening of succinic anhydride with morpholine. This reaction is a classic

example of nucleophilic acyl substitution.

Synthetic Pathway Overview
The synthesis involves the aminolysis of succinic anhydride. The secondary amine of

morpholine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the

anhydride. This leads to the cleavage of the C-O bond within the anhydride ring, selectively

forming the desired mono-amide carboxylic acid product. The reaction is typically high-yielding

and can be performed under mild conditions without the need for complex catalysts.[4][5][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-_Morpholin-4-yl_-4-oxobutanoic-acid
https://www.nbinno.com/article/other-organic-chemicals/succinic-anhydride-organic-synthesis-intermediate-dw
https://www.researchgate.net/post/What_is_the_best_method_for_amidation_of_succinic_anhydride_or_phethalic_anhydried_with_Nitrogen2
https://www.mdpi.com/2073-4360/11/9/1466
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials

Reactants process_node Final Product Succinic Anhydride

Aprotic Solvent
(e.g., Ethyl Acetate)

Morpholine

Stir at Room Temp.
(Exothermic Reaction)

  Reaction
  Mixture

Solvent Evaporation
& Purification

  Crude
  Product

4-Morpholin-4-yl-
4-oxobutanoic Acid

Click to download full resolution via product page

Caption: General experimental workflow for the synthesis.
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Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of 4-morpholin-4-yl-4-

oxobutanoic acid.

Materials and Equipment:

Succinic anhydride (1.0 eq)

Morpholine (1.0 eq)

Ethyl acetate (anhydrous)

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice-water bath

Rotary evaporator

Procedure:

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve

succinic anhydride (e.g., 10.0 g, 0.1 mol) in 100 mL of anhydrous ethyl acetate. Stir until all

solids are dissolved.

Nucleophilic Addition: Cool the flask in an ice-water bath. Prepare a solution of morpholine

(e.g., 8.71 g, 0.1 mol) in 20 mL of ethyl acetate and add it to a dropping funnel.

Reaction: Add the morpholine solution dropwise to the stirred succinic anhydride solution

over 30 minutes. Causality Note: A slow, dropwise addition is crucial to control the

exothermic nature of the aminolysis reaction and prevent side product formation. The use of

an aprotic solvent like ethyl acetate is essential to avoid the competing hydrolysis of succinic

anhydride back to succinic acid.[4][5]
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Completion: After the addition is complete, remove the ice bath and allow the reaction

mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The

product will often precipitate as a white solid.

Isolation and Purification: If a precipitate has formed, collect the solid product by vacuum

filtration and wash the filter cake with a small amount of cold ethyl acetate to remove any

unreacted starting materials. If no precipitate forms, reduce the solvent volume by

approximately 75% using a rotary evaporator to induce crystallization.

Drying: Dry the purified white solid under vacuum to yield the final product, 4-morpholin-4-yl-

4-oxobutanoic acid. The reaction typically proceeds with high purity and yield (>90%).

Anticipated Spectroscopic Characterization
Structural confirmation of the synthesized product is typically achieved through standard

spectroscopic methods. The following data are predicted based on the compound's structure.

Technique Predicted Observations

¹H NMR (in DMSO-d₆)

- ~12.1 ppm (s, 1H): Carboxylic acid proton (-

COOH). - ~3.4-3.6 ppm (m, 8H): Protons on the

morpholine ring (-NCH₂CH₂O-). - ~2.4-2.6 ppm

(m, 4H): Methylene protons of the butanoic acid

chain (-COCH₂CH₂COOH).

¹³C NMR (in DMSO-d₆)

- ~174 ppm: Carboxylic acid carbonyl carbon (-

COOH). - ~171 ppm: Amide carbonyl carbon (-

CON-). - ~66 ppm: Morpholine carbons adjacent

to oxygen (-OCH₂-). - ~45 ppm: Morpholine

carbons adjacent to nitrogen (-NCH₂-). - ~29-31

ppm: Methylene carbons of the butanoic acid

chain.

FTIR (cm⁻¹)

- ~2500-3300 (broad): O-H stretch of the

carboxylic acid. - ~1700-1725: C=O stretch of

the carboxylic acid carbonyl. - ~1620-1650: C=O

stretch of the tertiary amide carbonyl (Amide I

band).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Research and Development
The bifunctional nature of 4-morpholin-4-yl-4-oxobutanoic acid makes it a versatile tool for

chemists and drug developers.

Linker Chemistry: Similar to how succinic anhydride is used to create linkers for antibody-

drug conjugates (ADCs), this molecule can be employed as a pre-functionalized, hydrophilic

linker.[7] The carboxylic acid can be activated and coupled to an amine- or hydroxyl-

containing molecule (e.g., a drug payload), while the morpholine group enhances aqueous

solubility.

Precursor for Heterocyclic Synthesis: 4-Oxobutanoic acid derivatives are valuable precursors

for synthesizing various heterocyclic compounds, such as pyridazinones, which are known

for their diverse biological activities.[8] This compound provides a scaffold that can be

cyclized through reactions involving its carboxylic acid group.

Fragment-Based Drug Discovery (FBDD): The morpholine moiety is a highly privileged

fragment in drug discovery, often used to improve physicochemical properties. This

compound can serve as a starting point in FBDD campaigns, where the carboxylic acid

provides a convenient handle for elaboration and fragment growing.

Polymer and Materials Science: The molecule can be incorporated into polymer backbones.

For instance, it can be used as a monomer in the synthesis of polyamides or polyesters,

where the morpholine group can impart specific properties like improved thermal stability or

altered solubility to the final material.[4]

Conclusion
4-Morpholin-4-yl-4-oxobutanoic acid is a readily accessible and highly versatile chemical

intermediate. Its straightforward synthesis from inexpensive starting materials, combined with

its dual functionality, makes it an attractive building block for a wide range of applications. For

researchers in drug discovery, it offers a hydrophilic scaffold that can be used as a linker or as

a precursor for more complex bioactive molecules. For materials scientists, it provides a means

to introduce the useful morpholine moiety into polymer chains. A thorough understanding of its

properties and reactivity, as detailed in this guide, enables its effective utilization in advancing

chemical and pharmaceutical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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